7-methyl-5-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHANESULFONYL-7-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of methanesulfonyl and prop-2-en-1-yloxy groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
The synthesis of 5-METHANESULFONYL-7-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step may involve sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Prop-2-en-1-yloxy Group: This can be done through etherification reactions using allyl alcohol and suitable catalysts.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-METHANESULFONYL-7-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazepine core or the attached functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
5-METHANESULFONYL-7-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific biological pathways.
Industry: The compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the biological context.
Comparison with Similar Compounds
Similar compounds to 5-METHANESULFONYL-7-METHYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C21H24N2O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
7-methyl-5-methylsulfonyl-N-(3-prop-2-enoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-4-12-27-17-7-5-6-16(14-17)22-21(24)20-10-11-23(29(3,25)26)18-13-15(2)8-9-19(18)28-20/h4-9,13-14,20H,1,10-12H2,2-3H3,(H,22,24) |
InChI Key |
YZPYJVVQNSAFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.